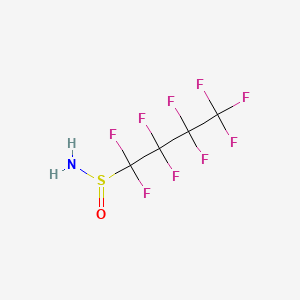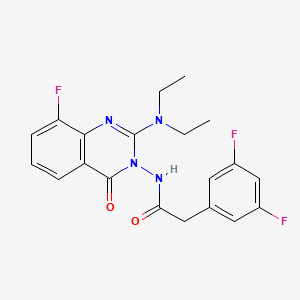![molecular formula C14H17NO3S B13953933 2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)- CAS No. 50267-22-6](/img/structure/B13953933.png)
2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylsulfonyl-2-oxa-6-azatricyclo[33113,7]decane is a complex organic compound with the molecular formula C14H17NO3S It is characterized by a tricyclic structure that includes a phenylsulfonyl group, an oxa (oxygen-containing) bridge, and an aza (nitrogen-containing) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable phenylsulfonyl chloride with a tricyclic amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler tricyclic structures.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler tricyclic amines.
Scientific Research Applications
6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites, while the tricyclic structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetraazatricyclo[3.3.1.1(3,7)]decane (HMT): A macrocyclic aminal with similar tricyclic structure but different functional groups.
1,3,6,8-Tetraazatricyclo[4.4.1.1(3,8)]dodecane (TATD): Another macrocyclic aminal with a larger ring system.
Uniqueness
6-Phenylsulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane is unique due to its combination of a phenylsulfonyl group and a tricyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
CAS No. |
50267-22-6 |
|---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-2-oxa-6-azatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H17NO3S/c16-19(17,14-4-2-1-3-5-14)15-10-6-12-8-11(15)9-13(7-10)18-12/h1-5,10-13H,6-9H2 |
InChI Key |
LCSHLHMQMIFWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(N2S(=O)(=O)C4=CC=CC=C4)CC1O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


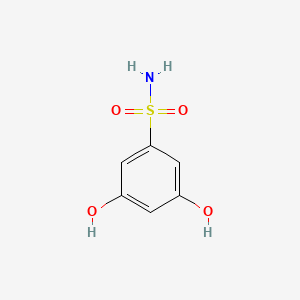
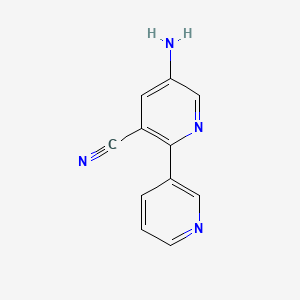
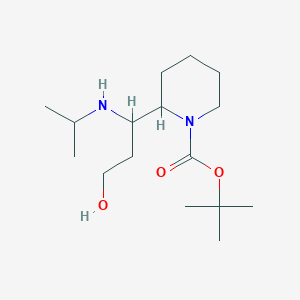


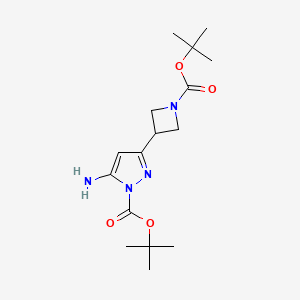
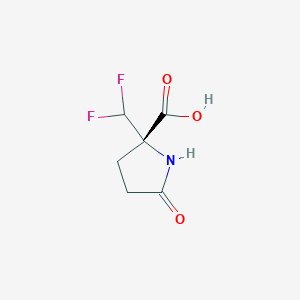
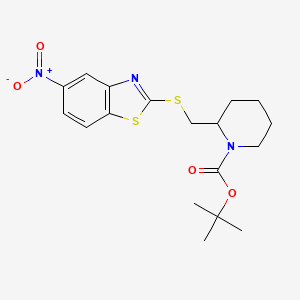
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
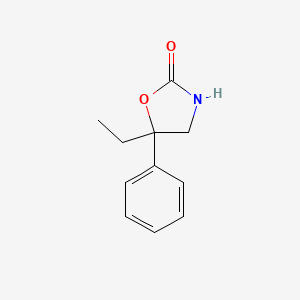
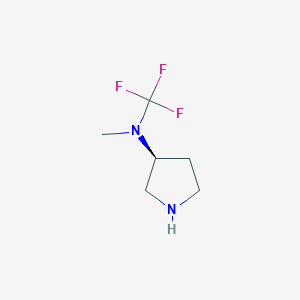
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide](/img/structure/B13953929.png)
